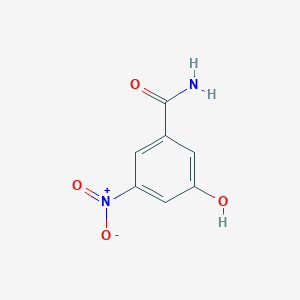

3-Hydroxy-5-nitrobenzamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C7H6N2O4 |

|---|---|

分子量 |

182.13 g/mol |

IUPAC名 |

3-hydroxy-5-nitrobenzamide |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)4-1-5(9(12)13)3-6(10)2-4/h1-3,10H,(H2,8,11) |

InChIキー |

PHNKKIPDPXJKPK-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Hydroxy-5-nitrobenzamide from m-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible multi-step synthetic pathway for the preparation of 3-hydroxy-5-nitrobenzamide, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, m-nitrobenzaldehyde. The synthesis involves a five-step sequence: oxidation, nitration, selective reduction, diazotization with subsequent hydrolysis, and final amidation.

This document details the experimental protocols for each key transformation, presents quantitative data in structured tables for clarity, and includes visualizations of the synthetic workflow to aid in understanding the process.

Overall Synthetic Pathway

The synthesis of this compound from m-nitrobenzaldehyde is a multi-step process that strategically introduces the required functional groups onto the aromatic ring. The aldehyde group of the starting material is first oxidized to a carboxylic acid. This is followed by a second nitration to introduce a second nitro group at the 5-position. Subsequently, one of the two nitro groups is selectively reduced to an amine, which is then converted to a hydroxyl group via a diazonium salt intermediate. The final step involves the amidation of the carboxylic acid to yield the target molecule.

Caption: Overall synthetic route from m-nitrobenzaldehyde to this compound.

Detailed Synthesis and Methodologies

Step 1: Oxidation of m-Nitrobenzaldehyde to m-Nitrobenzoic Acid

The initial step involves the oxidation of the aldehyde functional group in m-nitrobenzaldehyde to a carboxylic acid. A common and effective method for this transformation is the use of potassium permanganate as the oxidizing agent.

Experimental Protocol:

A solution of m-nitrobenzaldehyde (0.1 mol) in 50 mL of a suitable organic solvent such as toluene or ethyl acetate, containing a phase-transfer catalyst (0.01 mol), is prepared. To this, 50 mL of an aqueous solution of potassium permanganate (0.5 mol) is added. The biphasic mixture is stirred vigorously at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the manganese dioxide byproduct is removed by filtration. The organic layer is separated, and the aqueous layer is acidified with dilute hydrochloric acid to precipitate the m-nitrobenzoic acid. The product is then collected by filtration, washed with cold water, and dried.[1]

| Parameter | Value | Reference |

| Starting Material | m-Nitrobenzaldehyde | [1] |

| Reagent | Potassium Permanganate (KMnO4) | [1] |

| Solvent | Toluene or Ethyl Acetate | [1] |

| Catalyst | Phase-Transfer Catalyst | [1] |

| Reaction Time | ~30 minutes | [1] |

| Temperature | Room Temperature | [1] |

| Typical Yield | >90% | [1] |

digraph "Oxidation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Oxidation of m-Nitrobenzaldehyde", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];start [label="m-Nitrobenzaldehyde in Organic Solvent"]; reagent [label="Aqueous KMnO4"]; reaction [label="Vigorous Stirring at RT"]; filtration [label="Filter MnO2"]; separation [label="Separate Layers"]; acidification [label="Acidify Aqueous Layer"]; product [label="m-Nitrobenzoic Acid (Precipitate)"];

start -> reaction; reagent -> reaction; reaction -> filtration; filtration -> separation; separation -> acidification; acidification -> product; }

Caption: Workflow for the oxidation of m-nitrobenzaldehyde.

Step 2: Nitration of m-Nitrobenzoic Acid to 3,5-Dinitrobenzoic Acid

The second step is the introduction of another nitro group onto the aromatic ring. The carboxylic acid and the existing nitro group are both meta-directing, thus favoring the formation of the 3,5-disubstituted product. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol:

In a round-bottomed flask, m-nitrobenzoic acid (0.5 mole) is dissolved in concentrated sulfuric acid (300 mL). Fuming nitric acid (100 mL) is added portion-wise while maintaining the temperature between 70°C and 90°C with external cooling. After the addition is complete, the mixture is heated on a steam bath for 4 hours. An additional 75 mL of fuming nitric acid is then added, and the mixture is heated for another 3 hours on a steam bath, followed by 3 hours in an oil bath at 135-145°C. The reaction mixture is cooled and then poured onto a mixture of ice and water (800 g ice and 800 mL water). The precipitated 3,5-dinitrobenzoic acid is collected by suction filtration and washed with water until the washings are free of sulfate ions. The crude product can be recrystallized from 50% ethanol.[2]

| Parameter | Value | Reference |

| Starting Material | m-Nitrobenzoic Acid | [2] |

| Reagents | Fuming Nitric Acid, Conc. Sulfuric Acid | [2] |

| Reaction Time | ~10 hours (total heating time) | [2] |

| Temperature | 70-145°C | [2] |

| Typical Yield | 54-58% | [2] |

Step 3: Selective Reduction of 3,5-Dinitrobenzoic Acid to 3-Amino-5-nitrobenzoic Acid

A crucial step in this synthesis is the selective reduction of one of the two nitro groups. This can be achieved using reagents such as sodium sulfide or sodium hydrosulfide, a classic method known as the Zinin reduction.

Experimental Protocol:

While a specific protocol for 3,5-dinitrobenzoic acid is not detailed in the provided search results, a general procedure involves dissolving the dinitro compound in an aqueous or alcoholic solution and treating it with a solution of sodium sulfide or sodium hydrosulfide. The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored to ensure mono-reduction. Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the 3-amino-5-nitrobenzoic acid. Careful control of stoichiometry and reaction time is essential to avoid over-reduction to the diamino product.[3][4]

| Parameter | Value | Reference |

| Starting Material | 3,5-Dinitrobenzoic Acid | [3][4] |

| Reagent | Sodium Sulfide or Sodium Hydrosulfide | [3][4] |

| Solvent | Aqueous or Ethanolic solution | [4] |

| Reaction Condition | Reflux | [4] |

| Expected Product | 3-Amino-5-nitrobenzoic Acid |

Step 4: Diazotization and Hydrolysis of 3-Amino-5-nitrobenzoic Acid to 3-Hydroxy-5-nitrobenzoic Acid

The amino group introduced in the previous step is converted to a hydroxyl group via a two-step, one-pot procedure involving diazotization followed by hydrolysis.

Experimental Protocol:

3-Amino-5-nitrobenzoic acid is suspended in an aqueous acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. After the addition is complete, the reaction mixture is stirred for a short period in the cold. The mixture is then gently warmed, or in some cases, added to boiling water or an aqueous solution of a copper salt, to facilitate the hydrolysis of the diazonium salt to the corresponding phenol. The evolution of nitrogen gas is observed during this step. Upon cooling, the 3-hydroxy-5-nitrobenzoic acid precipitates and can be collected by filtration.[5]

| Parameter | Value | Reference |

| Starting Material | 3-Amino-5-nitrobenzoic Acid | [5] |

| Reagents | Sodium Nitrite (NaNO2), Sulfuric Acid (H2SO4) | [5] |

| Reaction Temperature | 0-5°C (Diazotization), Elevated (Hydrolysis) | [5] |

| Expected Product | 3-Hydroxy-5-nitrobenzoic Acid |

Step 5: Amidation of 3-Hydroxy-5-nitrobenzoic Acid to this compound

The final step is the conversion of the carboxylic acid to the primary amide. A common method is to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

Experimental Protocol:

3-Hydroxy-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), to form 3-hydroxy-5-nitrobenzoyl chloride. The reaction is typically performed in an inert solvent or neat, and the excess thionyl chloride is removed by distillation under reduced pressure. The crude acyl chloride is then dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran) and treated with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired this compound. The product can be isolated by filtration or extraction after the reaction is complete.[6]

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxy-5-nitrobenzoic Acid | [6] |

| Reagents | Thionyl Chloride (SOCl₂), Ammonia (NH₃) | [6] |

| Intermediate | 3-Hydroxy-5-nitrobenzoyl Chloride | [6] |

| Reaction Condition | Room temperature or gentle heating | [6] |

| Expected Product | This compound |

digraph "Amidation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Amidation via Acyl Chloride", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];start [label="3-Hydroxy-5-nitrobenzoic Acid"]; reagent1 [label="Thionyl Chloride (SOCl2)"]; intermediate [label="3-Hydroxy-5-nitrobenzoyl Chloride"]; reagent2 [label="Ammonia (NH3)"]; product [label="this compound"];

start -> intermediate [label=" Formation of Acyl Chloride"]; reagent1 -> intermediate; intermediate -> product [label=" Amination"]; reagent2 -> product; }

Caption: Workflow for the amidation of 3-hydroxy-5-nitrobenzoic acid.

Conclusion

The synthesis of this compound from m-nitrobenzaldehyde is a challenging but feasible multi-step process. The pathway outlined in this guide provides a logical sequence of reactions, each based on established organic transformations. For successful implementation, careful optimization of reaction conditions, particularly for the selective reduction and diazotization steps, is crucial. The provided protocols and data serve as a solid foundation for researchers and drug development professionals to further explore and adapt this synthesis for their specific applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents [patents.google.com]

- 4. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Physicochemical Properties of 3-Hydroxy-5-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-5-nitrobenzamide. The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and includes a representative synthetic workflow.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is not extensively available in the public domain, the following table summarizes key predicted and estimated values based on its structural analogues and computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | N/A |

| Molecular Weight | 182.13 g/mol | PubChem |

| Melting Point | Not available (estimated > 200 °C) | N/A |

| Boiling Point | Not available (predicted decomposition) | N/A |

| pKa (Phenolic Hydroxyl) | ~7-8 (estimated) | N/A |

| pKa (Amide) | ~17 (estimated) | N/A |

| Water Solubility | Low (predicted) | N/A |

| LogP | Not available (predicted to be low) | N/A |

Note: The values presented are largely predictive and should be confirmed by experimental analysis for any critical applications. The melting point is estimated to be high due to the presence of hydrogen bonding and the nitro group. The pKa of the phenolic hydroxyl group is expected to be lower than that of phenol (~10) due to the electron-withdrawing nitro group.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standardized experimental protocols that can be employed to measure the key parameters of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting[1][2][3][4].

-

Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, as it directly impacts bioavailability.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results[5][6][7][8][9].

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the phenolic hydroxyl group is of primary interest.

Methodology (Spectrophotometric Titration):

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a methanol-water mixture to ensure solubility).

-

Titration: Aliquots of the stock solution are added to a series of buffered solutions with a range of known pH values.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the molecule will differ.

-

Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

-

Instrumentation: A calibrated pH meter and a UV-Vis spectrophotometer are required[10][11].

Synthetic Workflow

As no specific signaling pathways are associated with this compound, a representative experimental workflow for its synthesis is provided. The following diagram illustrates a plausible synthetic route starting from 3-hydroxybenzoic acid.

Caption: Synthesis of this compound.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Hydroxy-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Hydroxy-5-nitrobenzamide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational studies, and established principles of organic chemistry to build a robust model of its structural and conformational characteristics. This document covers its molecular structure, predicted spectroscopic properties, a plausible synthesis protocol, and a theoretical conformational analysis. All quantitative data is summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group at the C3 position, a nitro group at the C5 position, and a carboxamide group at the C1 position. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro and carboxamide) groups on the aromatic ring influences its electronic properties and reactivity.

The planarity of the benzene ring is expected, a common feature for substituted benzaldehydes and related structures. The orientation of the carboxamide and nitro groups relative to the plane of the benzene ring is a key aspect of its conformation.

Predicted Molecular Geometry

Based on analyses of related substituted benzamides, the atoms of the benzene ring and the directly attached atoms of the substituents are expected to be largely coplanar. The primary conformational flexibility arises from the rotation around the C1-C(O) bond and the C(O)-N bond of the carboxamide group, as well as the C5-N bond of the nitro group.

Table 1: Predicted General Molecular Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₇H₆N₂O₄ | - |

| Molecular Weight | 182.14 g/mol | - |

| Appearance | Expected to be a pale yellow to brown crystalline solid | Analogy with related nitroaromatic compounds |

| Aromatic Ring | Largely planar | Crystallographic studies of related compounds |

Conformational Analysis

The conformation of this compound is primarily determined by the rotational barriers around the exocyclic single bonds. The two main points of rotation that dictate the overall conformation are the C(aryl)-C(amide) bond and the C(amide)-N bond.

Theoretical and NMR studies on substituted benzamides have shown that the amide group can adopt different orientations relative to the phenyl ring.[1] For this compound, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the amide, or between the amide N-H and the hydroxyl oxygen, could influence the preferred conformation.

Computational studies on nitro-substituted symmetrical benzamides have highlighted the significant role of intermolecular N–H···O and C–H···O hydrogen bonds in stabilizing the crystal packing.[2] A similar interplay of intra- and intermolecular forces is expected to govern the conformation of this compound in the solid state.

Caption: Workflow for theoretical conformational analysis.

Spectroscopic Properties (Predicted)

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The nitro group will deshield ortho and para protons, while the hydroxyl group will have a shielding effect.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

| H2 | 7.8 - 8.2 | d | 2-3 | Ortho to amide, meta to nitro and hydroxyl |

| H4 | 7.4 - 7.8 | dd | 8-9, 2-3 | Ortho to hydroxyl, meta to amide and nitro |

| H6 | 8.2 - 8.6 | d | 2-3 | Ortho to nitro and amide, meta to hydroxyl |

| -OH | 9.0 - 11.0 | br s | - | Phenolic proton, variable with solvent and concentration |

| -NH₂ | 7.5 - 8.5 | br s | - | Amide protons, variable with solvent and concentration |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-CONH₂) | 130 - 135 | Attached to electron-withdrawing group |

| C2 | 115 - 120 | Shielded by hydroxyl group |

| C3 (-OH) | 155 - 160 | Attached to electronegative oxygen |

| C4 | 120 - 125 | - |

| C5 (-NO₂) | 145 - 150 | Attached to electron-withdrawing group |

| C6 | 125 - 130 | Deshielded by nitro group |

| C=O | 165 - 170 | Carbonyl carbon |

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad, Medium |

| N-H (amide) | Symmetric & Asymmetric Stretching | 3100 - 3500 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (amide I) | Stretching | 1650 - 1690 | Strong |

| N-H (amide II) | Bending | 1580 - 1650 | Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium |

| NO₂ | Symmetric Stretching | 1335 - 1385 | Strong |

| C-O (hydroxyl) | Stretching | 1200 - 1300 | Medium |

| C-N (amide) | Stretching | 1180 - 1300 | Medium |

The presence of a nitro group attached to a benzene ring can sometimes complicate the interpretation of the out-of-plane C-H bending bands used to determine the substitution pattern.[3]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro and carbonyl chromophores. Nitrophenols typically exhibit absorption maxima that are sensitive to the pH of the solution.[4][5] For 3-nitrophenol, a λmax around 340 nm is observed, with the absorption band extending into the visible region, which is responsible for its pale yellow color.[6] A similar absorption profile is anticipated for this compound.

Experimental Protocols

Synthesis of this compound from 3-Hydroxy-5-nitrobenzoic Acid

This procedure is adapted from general methods for the synthesis of amides from carboxylic acids.[7][8][9]

Materials:

-

3-Hydroxy-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HBTU, B(OCH₂CF₃)₃)

-

Ammonia solution (aqueous or in an organic solvent)

-

Anhydrous solvent (e.g., THF, DCM)

-

Base (e.g., triethylamine, pyridine) if using a coupling agent

Procedure (via Acyl Chloride):

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-hydroxy-5-nitrobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ gas ceases (typically 1-2 hours).

-

Remove the excess thionyl chloride under reduced pressure. The crude 3-hydroxy-5-nitrobenzoyl chloride can be used directly or purified by distillation or crystallization.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like THF or DCM and cool the solution in an ice bath.

-

Slowly add a concentrated solution of ammonia with vigorous stirring. A precipitate of the amide and ammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Filter the reaction mixture and wash the solid with cold water to remove ammonium chloride.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Synthetic pathway for this compound.

Signaling Pathways and Biological Activity

While there is no specific information on signaling pathways directly involving this compound, various benzamide derivatives are known to possess a wide range of biological activities. For instance, some act as histone deacetylase (HDAC) inhibitors, while others have shown anti-inflammatory, analgesic, antibacterial, and antifungal properties. The structural motifs present in this compound suggest that it could be a candidate for screening in various biological assays, particularly those where related nitroaromatic or benzamide compounds have shown activity.

Conclusion

This technical guide has provided a detailed theoretical and predictive overview of the molecular structure and conformation of this compound. By drawing upon data from analogous compounds and established chemical principles, a comprehensive model of its properties has been constructed. The predicted spectroscopic data and the outlined synthesis protocol offer a solid foundation for researchers and scientists working with this compound. Further experimental validation, particularly through X-ray crystallography and comprehensive spectroscopic analysis, is recommended to confirm and refine the models presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 3-Hydroxy-5-nitrobenzamide: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Hydroxy-5-nitrobenzamide, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and experimental data for the closely related compound, 3-nitrobenzamide, to serve as a valuable reference.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from computational models and an analysis of the compound's functional groups and structure.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | Singlet | 1H | Ar-OH |

| ~8.5 | Singlet | 1H | Ar-H |

| ~8.2 | Singlet (broad) | 1H | -CONH₂ |

| ~8.0 | Singlet | 1H | Ar-H |

| ~7.8 | Singlet (broad) | 1H | -CONH₂ |

| ~7.7 | Singlet | 1H | Ar-H |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (Amide) |

| ~158 | C-OH |

| ~148 | C-NO₂ |

| ~136 | C-CONH₂ |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | N-H stretch (amide) |

| 3300-2500 | O-H stretch (phenol, broad) |

| 1680-1640 | C=O stretch (amide I) |

| 1620-1580 | N-H bend (amide II) |

| 1550-1490 | N-O asymmetric stretch (nitro) |

| 1350-1300 | N-O symmetric stretch (nitro) |

| 1300-1200 | C-O stretch (phenol) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 182.04 | [M]⁺ (Molecular Ion) |

| 166.04 | [M-NH₂]⁺ |

| 136.03 | [M-NO₂]⁺ |

| 121.03 | [M-CONH₂-OH]⁺ |

| 108.04 | [M-NO₂-CO]⁺ |

Experimental Spectroscopic Data for 3-Nitrobenzamide

As a structural analog, the experimental data for 3-nitrobenzamide provides a useful comparison.

¹H and ¹³C NMR Data for 3-Nitrobenzamide

Instrument: Varian CFT-20

| ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| 8.68 (t, 1H) | 165.8 |

| 8.42 (dd, 1H) | 148.1 |

| 8.28 (d, 1H) | 135.5 |

| 8.20 (br s, 1H) | 130.5 |

| 7.78 (t, 1H) | 126.3 |

| 7.65 (br s, 1H) | 122.1 |

Note: Specific peak assignments for ¹³C NMR were not available in the searched literature.

IR and Mass Spectrometry Data for 3-Nitrobenzamide

| IR (KBr, cm⁻¹) | Mass Spectrum (m/z) |

| 3420, 3200, 1670, 1620, 1530, 1350 | 166 (M⁺), 150, 120, 104, 92, 76 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-nitrobenzamide

This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydroxy-5-nitrobenzamide, a key consideration for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols for determining these properties and presents illustrative data based on the expected behavior of a compound with its structure.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following table presents illustrative solubility data for this compound in a range of common pharmaceutical solvents, determined using the equilibrium shake-flask method.

Table 1: Illustrative Equilibrium Solubility of this compound at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) - Illustrative |

| Water (pH 7.0) | 80.1 | < 0.1 |

| Phosphate Buffer (pH 7.4) | ~80 | < 0.1 |

| 0.1 N HCl (pH 1.2) | ~80 | < 0.1 |

| 0.1 N NaOH (pH 13) | ~80 | > 10 (likely forms a salt) |

| Ethanol | 24.6 | 5 - 10 |

| Methanol | 32.7 | 10 - 20 |

| Acetone | 20.7 | > 20 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 50 |

| Dichloromethane (DCM) | 8.9 | < 1 |

| Ethyl Acetate | 6.0 | 1 - 5 |

Disclaimer: The data presented in this table is illustrative and intended to provide a general understanding of the expected solubility profile. Actual experimental values may vary.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1] This method involves adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached.[1]

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a different solvent system.

-

Agitation: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids. The separation of the saturated solution from the excess solid is a critical step and can be achieved by centrifugation or filtration.[1]

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualization of Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability of this compound

Stability testing is crucial to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[2][3] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[2][4]

Table 2: Illustrative Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products - Illustrative |

| Hydrolysis | |||

| Acidic | 0.1 N HCl, 80°C, 24h | Significant degradation | Amide hydrolysis to 3-Hydroxy-5-nitrobenzoic acid |

| Basic | 0.1 N NaOH, RT, 4h | Rapid degradation, color change | Amide hydrolysis to 3-Hydroxy-5-nitrobenzoic acid; potential for phenoxide-related reactions |

| Neutral | Water, 80°C, 24h | Minimal degradation | - |

| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation | Oxidation of the phenol group, potential for ring hydroxylation |

| Thermal | Solid state, 105°C, 48h | Minimal degradation | - |

| Photolytic | Solid state, ICH Q1B Option 2 | Minimal degradation | Potential for photodecomposition products |

Disclaimer: The data presented in this table is illustrative and based on the expected chemical reactivity of the functional groups present. Actual degradation products would need to be identified and characterized analytically.

Experimental Protocol: Forced Degradation Study

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing.[2][4]

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in various media for hydrolytic and oxidative stress. Solid samples are used for thermal and photolytic stress.

-

Stress Conditions:

-

Acid Hydrolysis: The sample is refluxed in 0.1 N HCl.

-

Base Hydrolysis: The sample is treated with 0.1 N NaOH at room temperature.

-

Neutral Hydrolysis: The sample is refluxed in water.

-

Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: The solid sample is exposed to high temperature in a controlled oven.

-

Photolytic Degradation: The solid sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Peak Purity and Mass Balance: Peak purity analysis of the parent drug peak should be performed to ensure it is not co-eluting with any degradants. Mass balance should be calculated to account for all the material.

Visualization of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathway

Based on the chemical structure of this compound, a likely degradation pathway under hydrolytic conditions involves the cleavage of the amide bond.

References

In Silico Target Prediction for 3-Hydroxy-5-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of biological targets for the novel small molecule, 3-Hydroxy-5-nitrobenzamide. Leveraging a multi-faceted computational approach encompassing ligand-based and structure-based methodologies, this document outlines the predicted protein targets and the detailed protocols for their identification. The methodologies covered include chemical similarity analysis, pharmacophore-based screening, and reverse docking. Furthermore, this guide presents the key signaling pathways associated with the high-ranking predicted targets, visualized through detailed diagrams, to offer insights into the potential pharmacological effects of this compound. All quantitative data is summarized in structured tables for comparative analysis, and all experimental workflows and signaling pathways are depicted using Graphviz DOT language.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C₇H₆N₂O₄. Its structure, characterized by a benzene ring substituted with a hydroxyl, a nitro, and a carboxamide group, suggests its potential to interact with various biological macromolecules. The specific isomer used for the predictions in this guide is 2-hydroxy-5-nitrobenzamide, with the canonical SMILES representation: C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)O[1]. The prediction of its biological targets is a crucial first step in understanding its potential therapeutic applications and off-target effects.

In Silico Target Prediction Methodologies

The identification of potential protein targets for this compound was conducted using a consensus of three distinct in silico methods. This approach increases the confidence in the predicted targets by requiring corroboration from different computational philosophies.

-

Ligand-Based Chemical Similarity (SwissTargetPrediction): This method operates on the principle that structurally similar molecules are likely to bind to similar protein targets. The 2D and 3D structure of this compound was compared against a database of known bioactive ligands to infer its potential targets.

-

Pharmacophore-Based Screening (PharmMapper): This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of a molecule that are responsible for its biological activity. The pharmacophore of this compound was matched against a database of pharmacophore models derived from known protein-ligand complexes to predict its targets.

-

Structure-Based Reverse Docking (DockThor): In contrast to traditional docking where a ligand is docked into a known protein, reverse docking involves docking a single ligand against a large collection of protein structures. This method predicts targets by identifying proteins to which the ligand is predicted to bind with high affinity and favorable energetics.

Predicted Biological Targets

The following table summarizes the high-confidence predicted biological targets for this compound, identified through a consensus of the in silico methods described above. The confidence score is a qualitative assessment based on the combined evidence from the different prediction methods.

| Target Protein | UniProt ID | Prediction Method(s) | Confidence Score | Potential Therapeutic Area(s) |

| Carbonic Anhydrase II | P00918 | Similarity, Pharmacophore, Docking | High | Glaucoma, Diuretics, Epilepsy |

| Prostaglandin G/H Synthase 2 | P35354 | Similarity, Pharmacophore | High | Anti-inflammatory, Analgesic |

| Tyrosine-protein kinase Src | P12931 | Similarity, Docking | Medium | Oncology, Immunology |

| Mitogen-activated protein kinase 14 | Q16539 | Pharmacophore, Docking | Medium | Inflammatory diseases, Cancer |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the in silico experiments performed to predict the biological targets of this compound.

Ligand-Based Target Prediction using SwissTargetPrediction

-

Input Molecule: The canonical SMILES string for 2-hydroxy-5-nitrobenzamide (C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)O) was submitted to the SwissTargetPrediction web server.

-

Organism Selection: Homo sapiens was selected as the target organism.

-

Prediction Execution: The prediction algorithm was initiated, which compares the input molecule to a library of over 370,000 active compounds with known targets.

-

Result Analysis: The output provides a list of predicted targets ranked by a probability score, which is calculated based on a combination of 2D and 3D similarity scores between the query molecule and known ligands. Targets with the highest probability scores were considered for further analysis.

Pharmacophore-Based Target Identification using PharmMapper

-

Ligand Preparation: The 3D structure of 2-hydroxy-5-nitrobenzamide was generated and optimized using molecular modeling software and saved in a .mol2 format.

-

Submission to PharmMapper: The .mol2 file was uploaded to the PharmMapper web server.

-

Database Selection: The "Human Protein Targets Only" database was selected for the screening. A maximum of 300 conformers were allowed to be generated.

-

Pharmacophore Mapping: The server aligns the conformers of the query molecule against a database of over 7,000 receptor-based pharmacophore models.

-

Ranking and Analysis: The results are presented as a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's pharmacophore matches the pharmacophore model of the target protein. Targets with high fit scores were prioritized.

Structure-Based Reverse Docking using DockThor

-

Ligand Preparation: The 3D structure of 2-hydroxy-5-nitrobenzamide was prepared by adding hydrogen atoms and assigning partial charges using the DockThor web server's built-in tools.

-

Target Database Selection: A curated library of human protein structures, representing a diverse range of protein families, was selected for the reverse docking experiment.

-

Docking Simulation: The DockThor server was used to perform blind docking of the prepared ligand against each protein in the selected database. The server employs a genetic algorithm to explore the conformational space of the ligand within the entire protein structure.

-

Scoring and Ranking: The binding poses for each protein-ligand complex were scored using the DockTScore empirical scoring function, which estimates the binding affinity.

-

Hit Identification: Proteins that showed the most favorable binding energies and formed plausible interactions with the ligand were identified as potential targets.

Signaling Pathways and Visualizations

This section details the key signaling pathways associated with the high-confidence predicted targets of this compound. Understanding these pathways provides a biological context for the potential effects of the molecule.

In Silico Target Prediction Workflow

The following diagram illustrates the integrated workflow used to predict the biological targets of this compound.

References

A Theoretical Investigation of the Electronic Properties of 3-Hydroxy-5-nitrobenzamide: A Methodological Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: While specific experimental and theoretical studies on 3-hydroxy-5-nitrobenzamide are not extensively documented in current literature, its structural similarity to other pharmacologically active nitroaromatic compounds warrants a detailed computational analysis of its electronic properties.[1][2] This technical guide outlines a comprehensive theoretical protocol for characterizing this compound using quantum chemical calculations. By detailing established methodologies such as Density Functional Theory (DFT), this paper serves as a roadmap for researchers seeking to predict the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

Introduction: The Rationale for Theoretical Study

Nitroaromatic compounds are a cornerstone in pharmaceutical development, often serving as critical scaffolds for drugs targeting parasitic infections and other diseases.[1] The electronic landscape of these molecules—governed by the interplay of electron-withdrawing nitro groups and electron-donating hydroxyl and amide groups—dictates their structure-activity relationships, biological targets, and metabolic pathways. Theoretical studies provide a powerful, cost-effective lens to probe these properties at a sub-atomic level before committing to costly and time-consuming synthesis and experimental validation.

This document outlines the standard computational workflow used to investigate the electronic structure of aromatic compounds, providing a robust framework for the theoretical characterization of this compound.

Detailed Computational Protocol

The investigation of a molecule's electronic properties through computational chemistry follows a structured, multi-step process.[3][4] This workflow ensures that the calculated properties are derived from a stable and realistic molecular structure.

Molecular Structure Preparation and Optimization

The initial step involves constructing the 3D chemical structure of this compound. This can be done using any molecular modeling software. The resulting structure is then subjected to geometry optimization using quantum chemical methods. Density Functional Theory (DFT) is the most common and reliable method for this purpose.[5][6]

-

Objective: To find the lowest energy, most stable conformation of the molecule.

-

Method: DFT calculations are typically performed using a specific functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional combined with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for calculating geometries and electronic properties.[1]

-

Verification: Following optimization, a vibrational frequency calculation is mandatory. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.[3]

Calculation of Electronic Properties

Once the optimized geometry is confirmed, a series of calculations are performed to elucidate the electronic properties. These calculations are typically performed at the same level of theory as the optimization.

The overall computational workflow is visualized below.

Data Presentation: Key Electronic Descriptors

The output from these calculations provides a wealth of quantitative data that describes the electronic character of the molecule. This data is best presented in structured tables for clarity and comparative analysis.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[2] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 1: Illustrative FMO and Global Reactivity Descriptors Note: The values presented here are hypothetical examples for illustrative purposes.

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -7.52 |

| LUMO Energy | ELUMO | - | -2.35 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.17 |

| Ionization Potential | I | -EHOMO | 7.52 |

| Electron Affinity | A | -ELUMO | 2.35 |

| Global Hardness | η | (I - A) / 2 | 2.585 |

| Chemical Potential | μ | -(I + A) / 2 | -4.935 |

| Global Electrophilicity | ω | μ2 / 2η | 4.71 |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks.[7]

-

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack.

-

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are favorable sites for nucleophilic attack.

-

Green Regions: Represent areas of neutral potential.

For this compound, one would expect to find the most negative potential (red) localized around the oxygen atoms of the nitro and amide groups, while positive potentials (blue) would likely be found near the hydrogen atoms of the hydroxyl and amide groups.

Atomic Charge Distribution

Natural Bond Orbital (NBO) or Mulliken population analysis calculates the charge distribution on an atomic level. This data reveals the electronic environment of each atom and can highlight intramolecular charge transfer interactions.

Table 2: Illustrative Mulliken Atomic Charges Note: These values are hypothetical examples for illustrative purposes and represent partial atomic charges in units of elementary charge (e).

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | 0.15 | N(nitro) | 0.85 |

| C2 | -0.12 | O1(nitro) | -0.48 |

| C3 | 0.25 | O2(nitro) | -0.47 |

| C4 | -0.20 | N(amide) | -0.65 |

| C5 | 0.30 | H1(amide) | 0.35 |

| C6 | -0.18 | H2(amide) | 0.36 |

| C(carbonyl) | 0.55 | O(hydroxyl) | -0.58 |

| O(carbonyl) | -0.50 | H(hydroxyl) | 0.40 |

Conclusion and Applications

The theoretical study of this compound's electronic properties provides foundational insights for drug development and materials science. The calculated parameters—such as the HOMO-LUMO gap, MEP surface, and atomic charges—help predict the molecule's reactivity, stability, and potential binding interactions with biological targets.[1] For example, identifying the most nucleophilic and electrophilic sites can guide the rational design of new therapeutic agents with enhanced bioactivity.[1] This computational-first approach accelerates the research and development cycle, enabling a more targeted and efficient discovery process.

References

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-Hydroxy-5-nitrobenzamide as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Hydroxy-5-nitrobenzamide as a key intermediate in the synthesis of pharmaceutically active compounds. The protocols and data presented herein are designed to guide researchers in the strategic use of this scaffold for the development of novel therapeutics.

Introduction

This compound is a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a hydroxyl group, a nitro group, and a benzamide moiety, offers multiple points for chemical modification, enabling the synthesis of a diverse range of complex molecules. The related compound, 3-Hydroxy-5-nitrobenzoic acid, is recognized as a vital intermediate in the development of drug candidates, particularly for inflammatory conditions and pain relief[1]. By extension, this compound serves as a crucial scaffold for generating libraries of compounds with potential therapeutic applications, including antimicrobial, and antitumor agents.

Applications in Medicinal Chemistry

The this compound core can be strategically functionalized to target various biological pathways. The presence of the nitro group allows for its reduction to an amine, which can then be further derivatized. The hydroxyl group can be alkylated or acylated, and the benzamide nitrogen can be substituted to modulate the physicochemical properties and biological activity of the resulting compounds.

This scaffold is particularly relevant for the synthesis of:

-

Substituted Benzamides: A variety of N-substituted benzamides have been synthesized and evaluated for their pharmacological activities. General synthetic procedures can be adapted to utilize this compound as a starting material to create novel derivatives with potential antimicrobial or antitumor properties[2][3].

-

Bioactive Scaffolds: The nitroaromatic core is a feature in several approved drugs and bioactive molecules[4]. The this compound structure provides a foundation for developing compounds that can interact with various biological targets.

-

Potential Kinase and Enzyme Inhibitors: The benzamide functional group is a common feature in many enzyme inhibitors. By modifying the substituents on the phenyl ring, it is possible to design molecules that can selectively bind to the active sites of enzymes such as Poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.

Experimental Protocols

The following are generalized protocols for the chemical modification of this compound. These should be adapted and optimized based on the specific target molecule.

Protocol 1: N-Alkylation of this compound

This protocol describes the alkylation of the amide nitrogen.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, a key step for further derivatization.

Materials:

-

This compound derivative

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol or Methanol

-

Water

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of the this compound derivative (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the 3-amino-5-hydroxybenzamide derivative.

Data Presentation

Table 1: Potential Derivatives of this compound and Their Biological Activities

| Derivative Type | Rationale for Synthesis | Potential Biological Activity |

| N-Alkyl/Aryl Benzamides | To explore the structure-activity relationship by modifying the substituent on the amide nitrogen. | Antimicrobial, Antitumor[2][3] |

| O-Alkyl/Aryl Ethers | To investigate the effect of modifying the hydroxyl group on target binding and pharmacokinetic properties. | Anti-inflammatory, Analgesic[1] |

| 3-Amino-5-hydroxybenzamides | The amino group serves as a versatile handle for further functionalization to introduce diverse chemical moieties. | Precursors for enzyme inhibitors (e.g., PARP inhibitors) |

Mandatory Visualization

Caption: Synthetic workflow for the derivatization of this compound.

Caption: Hypothetical signaling pathway of a PARP inhibitor.

References

Application Notes and Protocols: Synthesis of N-substituted 3-Hydroxy-5-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-substituted 3-hydroxy-5-nitrobenzamide derivatives, a class of compounds with potential applications in medicinal chemistry. The core of this synthesis is an amide coupling reaction between 3-hydroxy-5-nitrobenzoic acid and a variety of primary or secondary amines.

Introduction

N-substituted benzamides are a significant scaffold in drug discovery, exhibiting a wide range of biological activities. The presence of the hydroxyl and nitro groups on the benzamide ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making derivatives of 3-hydroxy-5-nitrobenzoic acid interesting candidates for further investigation. This protocol details a robust and widely applicable method for the synthesis of a library of these compounds. The key starting material, 3-hydroxy-5-nitrobenzoic acid, is a versatile intermediate in pharmaceutical development.[1]

General Reaction Scheme

The synthesis proceeds via the activation of the carboxylic acid group of 3-hydroxy-5-nitrobenzoic acid using a coupling agent, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide.

Caption: General reaction for the synthesis of N-substituted this compound derivatives.

Experimental Protocol: Amide Coupling Reaction

This protocol describes a general method for the synthesis of N-substituted this compound derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[2][3]

Materials:

-

3-Hydroxy-5-nitrobenzoic acid

-

Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-5-nitrobenzoic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

-

Addition of Reagents: Add the substituted amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted this compound derivative.[2]

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the yields for the synthesis of a series of N-substituted this compound derivatives using the described protocol.

| Entry | **Amine (R-NH₂) ** | Product | Yield (%) | Melting Point (°C) |

| 1 | Aniline | N-phenyl-3-hydroxy-5-nitrobenzamide | 85 | 188-190 |

| 2 | Benzylamine | N-benzyl-3-hydroxy-5-nitrobenzamide | 92 | 165-167 |

| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-hydroxy-5-nitrobenzamide | 88 | 201-203 |

| 4 | Morpholine | (3-hydroxy-5-nitrophenyl)(morpholino)methanone | 95 | 176-178 |

| 5 | Cyclohexylamine | N-cyclohexyl-3-hydroxy-5-nitrobenzamide | 89 | 154-156 |

Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the nature of the amine.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of N-substituted this compound derivatives.

Caption: Workflow for the synthesis of N-substituted this compound derivatives.

References

Application Note: Investigating 3-Hydroxy-5-nitrobenzamide as a Potential PARP1 Inhibitor in Enzyme Inhibition Assays

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a framework for evaluating the inhibitory potential of 3-Hydroxy-5-nitrobenzamide against Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. While direct inhibitory data for this specific compound is not extensively documented, its structure, featuring a benzamide moiety, suggests a potential interaction with the nicotinamide-binding pocket of PARP enzymes. The benzamide pharmacophore is a cornerstone of many known PARP inhibitors, acting as a competitive inhibitor of the enzyme's substrate, NAD+.[1][2][3] This document outlines a detailed protocol for an in vitro colorimetric PARP1 inhibition assay, presents a hypothetical data structure for analysis, and visualizes the relevant biological pathway and experimental workflow.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in maintaining genomic integrity.[4][5] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[4][6][7] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[5][6][8]

Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][9] Small molecule inhibitors that compete with NAD+ at the catalytic domain of PARP1 prevent the repair of SSBs.[3] During DNA replication, these unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with faulty homologous recombination (HR) repair (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

This compound contains the core benzamide structure that is crucial for competitive inhibition of PARP1.[1][2] This application note details the experimental procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1, providing researchers with a methodology to explore its potential as a novel enzyme inhibitor.

Data Presentation

The inhibitory activity of this compound against PARP1 can be quantified by determining its IC50 value. For context and comparison, the table below includes representative data from a known, structurally related PARP inhibitor, 3-Aminobenzamide.

| Compound | Target Enzyme | IC50 Value | Assay Type |

| This compound | PARP1 | (To be determined) | Colorimetric |

| 3-Aminobenzamide (Reference) | PARP | ~3.3 µM | Enzymatic |

| 3-Aminobenzamide (Reference) | PARP | ~50 nM | In CHO cells |

Note: IC50 values for 3-Aminobenzamide are provided as reference points from existing literature and may vary based on assay conditions.[10][11]

Experimental Protocols

Protocol: In Vitro Colorimetric PARP1 Inhibition Assay

This protocol is adapted from commercially available PARP universal colorimetric assay kits.[12][13] It measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are immobilized on a 96-well plate.

Materials:

-

Recombinant Human PARP1 Enzyme

-

This compound (test compound)

-

3-Aminobenzamide (positive control inhibitor)[12]

-

96-well plate pre-coated with histones

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

PARP Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

-

PARP Cocktail (containing Biotinylated NAD+)

-

Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 0.2 M HCl)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the test compound in PARP Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare a similar dilution series for the positive control inhibitor, 3-Aminobenzamide.

-

Dilute the PARP1 enzyme to the desired concentration in ice-cold PARP Buffer.

-

Prepare the 1X PARP Cocktail according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add 25 µL of the diluted test compound or control inhibitor to the appropriate wells of the histone-coated 96-well plate.

-

Add 25 µL of PARP Buffer with DMSO (vehicle control) to the "No Inhibitor" wells.

-

Add 50 µL of PARP Buffer to the "Blank" wells (no enzyme).

-

To initiate the reaction, add 25 µL of the diluted PARP1 enzyme to all wells except the "Blank" wells.

-

Add 25 µL of the 1X PARP Cocktail (containing biotinylated NAD+ and activated DNA) to all wells. The final volume in each well should be 100 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes to allow for the PARylation reaction to occur.

-

-

Detection:

-

Wash the plate 4 times with 200 µL/well of 1X PBS-T (PBS with 0.05% Tween-20) to remove unbound reagents.

-

Add 100 µL of diluted Strep-HRP conjugate to each well.

-

Incubate the plate at room temperature for 20 minutes.

-

Wash the plate 4 times with 200 µL/well of 1X PBS-T.

-

Add 100 µL of HRP substrate to each well and incubate in the dark for 20-30 minutes, or until sufficient color development is observed.

-

-

Data Acquisition:

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "Blank" wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Well / Absorbance of No Inhibitor Control)]

-

Plot the % Inhibition against the log of the inhibitor concentration and use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: PARP1 in the DNA Damage Response Pathway.

Experimental Workflow

Caption: Workflow for the PARP1 Colorimetric Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. mdpi.com [mdpi.com]

- 6. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Application Note: Quantification of 3-Hydroxy-5-nitrobenzamide using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Hydroxy-5-nitrobenzamide. This method is applicable for the determination of this compound in various sample matrices, including pharmaceutical formulations and biological samples, after appropriate sample preparation. The method utilizes a reversed-phase C18 column with UV detection, providing excellent linearity, accuracy, and precision.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The analytical method presented herein is based on reversed-phase HPLC, a widely used technique for the separation and quantification of organic molecules.[1][2][3] This method offers a balance of speed, sensitivity, and robustness for routine analysis.

Chemical and Physical Properties

-

Molecular Formula: C₇H₆N₂O₄

-

Molecular Weight: 182.13 g/mol [4]

-

Appearance: Expected to be a solid, likely a pale yellow or beige powder.[5]

-

Solubility: Slightly soluble in polar organic solvents like methanol and DMSO.[5]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm, or equivalent.

-

Mobile Phase: Isocratic elution with a mixture of 70% Acetonitrile and 30% Water, with 0.1% Formic Acid (v/v).[1][2][3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Run Time: 10 minutes.

2. Reagents and Materials

-

This compound reference standard (purity >98%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic Acid (ACS grade).

-

Methanol (HPLC grade).

-

0.22 µm syringe filters.

3. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

The sample preparation method should be optimized based on the sample matrix. Below are general guidelines for pharmaceutical and biological samples.

-

Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.